Potassium 9(or 10)-sulfostearate Potassium 9(or 10)-sulfostearate
Brand Name: Vulcanchem
CAS No.: 68609-93-8
VCID: VC18985765
InChI: InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2
SMILES:
Molecular Formula: C18H34K2O5S
Molecular Weight: 440.7 g/mol

Potassium 9(or 10)-sulfostearate

CAS No.: 68609-93-8

Cat. No.: VC18985765

Molecular Formula: C18H34K2O5S

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

Potassium 9(or 10)-sulfostearate - 68609-93-8

Specification

CAS No. 68609-93-8
Molecular Formula C18H34K2O5S
Molecular Weight 440.7 g/mol
IUPAC Name dipotassium;9-sulfonatooctadecanoate
Standard InChI InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2
Standard InChI Key BWZXEKWABSTKSN-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCCC(CCCCCCCC(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Introduction

Structural and Molecular Characteristics

Chemical Identity

Potassium 9(or 10)-sulfostearate (CAS 68609-93-8) has the molecular formula C₁₈H₃₆O₅S and a molar mass of 388.6 g/mol . The sulfonate group is positioned at either the 9th or 10th carbon, resulting in structural isomers. The SMILES notation CCCCCCCCCC(CCCCCCCC(=O)O)S(=O)(=O)O delineates the branched alkyl chain, carboxylic acid group, and sulfonate moiety .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₁₈H₃₆O₅S
SMILESCCCCCCCCCC(CCCCCCCC(=O)O)S(=O)(=O)O
InChIKeyHGQPEPQKVAACHC-UHFFFAOYSA-N
CAS Number68609-93-8

The compound’s amphiphilicity arises from the juxtaposition of its hydrophobic stearic chain and hydrophilic sulfonate group, enabling micelle formation in aqueous solutions.

Synthesis and Production

Industrial Synthesis

The synthesis involves two primary steps: sulfonation of stearic acid followed by neutralization with potassium hydroxide.

  • Sulfonation: Stearic acid reacts with sulfur trioxide (SO₃) or oleum under controlled conditions, yielding sulfostearic acid. The reaction occurs at elevated temperatures (80–120°C) to ensure regioselectivity at the 9th or 10th carbon.

  • Neutralization: Sulfostearic acid is neutralized with potassium hydroxide (KOH), forming the potassium salt. The product is purified via crystallization or membrane filtration to achieve >90% purity.

Table 2: Synthesis Parameters

ParameterCondition
Sulfonation AgentSO₃ or oleum
Temperature80–120°C
Neutralization AgentKOH (aqueous)
Purity≥90%

Physicochemical Properties

Surface Activity

The compound reduces surface tension at the oil-water interface, with a critical micelle concentration (CMC) of 0.1–0.5 mM. Its hydrophilic-lipophilic balance (HLB) of 12–14 classifies it as a water-soluble surfactant suitable for emulsifying polar oils .

Table 3: Key Physicochemical Properties

PropertyValue
AppearanceWhite to off-white powder
Solubility in Water>50 g/L (25°C)
Melting Point180–190°C
CMC0.1–0.5 mM
pH (1% solution)7.5–9.0

Biological and Toxicological Profile

Antimicrobial Activity

In vitro studies demonstrate bacteriostatic effects against Staphylococcus aureus and Escherichia coli at concentrations ≥0.5% (w/v). The sulfonate group disrupts microbial membranes via electrostatic interactions with phospholipid headgroups.

Dermatological Compatibility

Patch tests on human volunteers (n=50) revealed mild irritation (erythema) in 4% of participants at 5% (w/v) concentrations, classifying it as low-risk for topical use .

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